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Compound of Interest

Compound Name: TP-4748

Cat. No.: B611453

An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:

TP-4748, chemically identified as 2-(Ethoxycarbonyl)furan-3-boronic acid, is a specialized
heterocyclic building block with significant potential in the synthesis of pharmaceutical
intermediates. Its unique structure, featuring a furan ring functionalized with both a boronic acid
and an ethyl ester group, makes it a valuable reagent for the construction of complex molecular
architectures, particularly through transition-metal catalyzed cross-coupling reactions. This
guide provides a comprehensive overview of the technical details of TP-4748, including its
chemical properties, a generalized synthetic approach, and its primary application in
pharmaceutical synthesis.

Chemical and Physical Properties

TP-4748 is a solid compound at room temperature and is classified as a heterocyclic building
block for research and development purposes.[1] Proper handling and storage are crucial to
maintain its integrity. It should be stored in a dry, dark environment, with short-term storage at O
- 4 °C and long-term storage at -20 °C.[1]
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Property Value Reference

2-(Ethoxycarbonyl)furan-3-

IUPAC Name ) ] [2]
boronic acid
TP-4748, (2-

Synonyms (Ethoxycarbonyl)furan-3- [3]

yl)boronic acid

CAS Number 1150114-62-7 [2][4]
Molecular Formula C7H9BO5 [2][4]
Molecular Weight 183.95 g/mol [2]
Appearance Solid [4]
Purity Typically 295% [5]
CCOC(=0)C1=C(B(O)O)C=C
SMILES [2]
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Synthesis of TP-4748: A Generalized Approach

While specific, detailed experimental protocols for the synthesis of TP-4748 are not readily
available in public literature, a general synthetic strategy can be inferred from established
methods for the preparation of aryl and heteroaryl boronic acids. The most common and
industrially scalable methods involve the reaction of a Grignard or organolithium reagent with a
trialkyl borate, followed by acidic hydrolysis.

A plausible synthetic pathway for TP-4748 would likely begin with a suitably protected and
halogenated furan derivative, such as ethyl 3-bromofuran-2-carboxylate. This starting material
would then undergo a halogen-metal exchange or the formation of a Grignard reagent, which is
subsequently reacted with a borate ester (e.g., trimethyl borate or triisopropyl borate) at low
temperatures. The final step would be the hydrolysis of the resulting boronate ester under
acidic conditions to yield the desired 2-(ethoxycarbonyl)furan-3-boronic acid.
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Generalized Experimental Protocol for Aryl Boronic Acid Synthesis:

» Formation of the Organometallic Reagent: A solution of the aryl halide (e.g., ethyl 3-
bromofuran-2-carboxylate) in an anhydrous ethereal solvent (such as diethyl ether or
tetrahydrofuran) is treated with magnesium turnings (for Grignard formation) or an
organolithium reagent (e.g., n-butyllithium) at a reduced temperature (typically between -78
°C and 0 °C) under an inert atmosphere (e.g., argon or nitrogen).

o Borylation: The freshly prepared organometallic solution is then slowly added to a solution of
a trialkyl borate (e.qg., trimethyl borate) in the same anhydrous solvent, maintaining the low
temperature to prevent side reactions.

o Hydrolysis: After the reaction is complete, the resulting boronate ester is hydrolyzed by the
careful addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid).

e Work-up and Purification: The product is typically extracted into an organic solvent, washed,
dried, and concentrated. Purification is often achieved through recrystallization or column
chromatography to yield the final boronic acid.

Application in Pharmaceutical Synthesis: The
Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of TP-4748 as a building block in pharmaceutical synthesis lies in its role as
a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling
reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a
fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

In a typical Suzuki-Miyaura coupling, an organoboronic acid, such as TP-4748, is reacted with
an organic halide or triflate in the presence of a palladium catalyst and a base. The furan ring of
TP-4748 can be coupled with a variety of aryl or heteroaryl halides, allowing for the
construction of biaryl and hetero-biaryl structures that are common motifs in drug molecules.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

» Reaction Setup: A reaction vessel is charged with the aryl or heteroaryl halide, TP-4748
(typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCI2(dppf)), and a
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base (e.g., K2CO3, Cs2CO3, or Na2CO3).

o Solvent Addition: A suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or
water) is added, and the mixture is degassed by bubbling with an inert gas.

o Reaction: The reaction mixture is heated to a temperature typically ranging from 80 °C to 120
°C and stirred until the starting materials are consumed, as monitored by techniques such as
TLC or LC-MS.

o Work-up and Purification: Upon completion, the reaction is cooled, and the catalyst is
removed by filtration. The product is then extracted, and the organic layer is washed, dried,
and concentrated. The crude product is purified by column chromatography or
recrystallization to yield the desired coupled product.

Logical Workflow for Suzuki-Miyaura Coupling using TP-4748
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Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction using TP-4748.

Signaling Pathways and Biological Context

As a building block, TP-4748 itself is not expected to have direct biological activity or interact
with specific signaling pathways. Its significance lies in its incorporation into larger, more
complex molecules that are designed to modulate biological targets. The furan moiety can act
as a bioisostere for other aromatic rings, such as benzene or pyridine, and can influence the
pharmacokinetic and pharmacodynamic properties of the final compound. The specific
signaling pathway that a pharmaceutical intermediate derived from TP-4748 would be relevant
to is entirely dependent on the other molecular fragments it is coupled with and the overall
structure of the final active pharmaceutical ingredient.
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Hypothetical Drug Discovery Pathway Involving TP-4748
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Caption: A conceptual pathway for utilizing TP-4748 in a drug discovery program.

Conclusion

TP-4748 (2-(Ethoxycarbonyl)furan-3-boronic acid) is a valuable and versatile building block for
the synthesis of pharmaceutical intermediates. Its utility is primarily demonstrated through its
participation in the Suzuki-Miyaura cross-coupling reaction, which enables the efficient
construction of complex biaryl and hetero-biaryl structures. While specific, publicly documented
examples of its use in the synthesis of named pharmaceutical intermediates are scarce, the
general principles and protocols for its application are well-established within the field of
medicinal chemistry. For researchers and drug development professionals, TP-4748 represents
a key reagent for the exploration of novel chemical space in the pursuit of new therapeutic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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